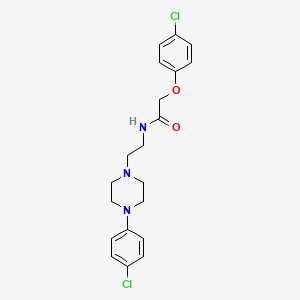

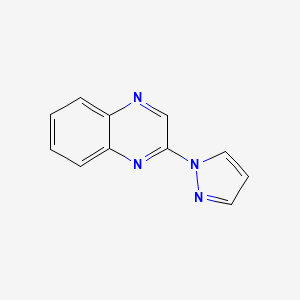

Quinoxaline, 2-(1H-pyrazol-1-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoxaline, 2-(1H-pyrazol-1-yl)- is a compound that belongs to the class of organic compounds known as pyrazoles . These are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms . Quinoxalines are important biological agents with various pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .

Synthesis Analysis

Quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib, has been synthesized using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials, triethylene diamine (DABCO) as a catalyst, and tetrahydrofuran as a solvent . Another synthesis method involves reacting 2-hydroxy quinoxaline-3-hydrazide with different substituted 1,3-diphenyl prop-2-en-1-ones in absolute ethanol .

Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .

Chemical Reactions Analysis

Quinoxalines have been used in many significant fields due to their versatility. They are designed and synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market .

Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The synthesis of quinoxaline has been extensively studied for the last two decades .

科学的研究の応用

Corrosion Inhibition

Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. Computational and electrochemical analyses reveal that specific quinoxaline compounds can offer up to 96% corrosion inhibition efficiency. These findings suggest their utility in protecting metal structures against corrosive damage, with detailed studies indicating mixed-type inhibition behavior and positive surface morphology modifications on treated steel specimens (Saraswat & Yadav, 2020).

Antibacterial Activity

The synthesis of quinoxaline derivatives has also been linked to notable antibacterial properties. Specific compounds synthesized from quinoxaline have shown comparable effects to streptomycin, with certain pyrazol-1-ylquinoxalin-2(1H)-one derivatives demonstrating significant antibacterial activity. This highlights the potential of quinoxaline compounds in developing new antibacterial agents, offering an avenue for combating microbial resistance with innovative chemical strategies (Ajani et al., 2009).

Synthetic and Chemical Insights

Quinoxaline and its derivatives have been extensively studied for their chemical properties and synthetic applications. Research into the quinoxaline moiety reveals a rich chemistry conducive to the formation of diverse heterocyclic compounds. These compounds serve as critical intermediates and structural frameworks in the synthesis of various biologically active molecules, indicating broad utility in organic chemistry and drug development processes. The exploration of quinoxaline's antitumoral properties and its role as a catalyst's ligand further underscores its versatility and importance in scientific research (Pareek & Kishor, 2015).

Optoelectronic Applications

Quinoxaline derivatives have found promising applications in the field of optoelectronics, particularly in the development of organic light emitting diodes (OLEDs) and photovoltaic elements. Research has focused on pyrazoloquinoline and quinoxaline derivative chromophores for their potential in improving the performance and efficiency of optoelectronic devices. These studies highlight the material's versatility and the possibility of chemical modifications to enhance technological parameters for practical applications (Danel, Gondek, & Kityk, 2009).

Environmental Monitoring and Live Cell Imaging

A novel quinoline appended pyrazoline derivative sensor has been developed for selective and sensitive detection of Ni2+ ions, demonstrating significant potential for environmental monitoring and intracellular imaging. This sensor operates effectively in water-based solutions, allowing for the real-time tracking of nickel ions within live cells and environmental samples. Such applications underscore the innovative use of quinoxaline derivatives in addressing environmental and biological monitoring challenges (Subashini et al., 2017).

作用機序

Target of Action

2-(1H-pyrazol-1-yl)quinoxaline, also known as Quinoxaline, 2-(1H-pyrazol-1-yl)- or 2-pyrazol-1-ylquinoxaline, is a compound that has been found to have potential antimicrobial activity . The primary targets of this compound are pathogenic microorganisms such as Staphylococcus aureus, Escherichia coli, Penicillium citrinum, and Aspergillus niger .

Mode of Action

The interaction of 2-(1H-pyrazol-1-yl)quinoxaline with its targets results in substantial antimicrobial activity . The compound’s mode of action involves inhibiting the growth of these microorganisms, thereby preventing the spread of infections . .

Biochemical Pathways

2-(1H-pyrazol-1-yl)quinoxaline affects the biochemical pathways of the targeted microorganisms, leading to their growth inhibition . The compound’s impact on these pathways results in downstream effects that contribute to its antimicrobial activity.

Result of Action

The molecular and cellular effects of 2-(1H-pyrazol-1-yl)quinoxaline’s action primarily involve the inhibition of microbial growth . This results in the prevention of the spread of infections caused by the targeted microorganisms.

将来の方向性

Quinoxalines have various biological activities and are widely used in chemistry, biomedicine, and the chemical industry . They have become a crucial component in drugs used to treat various health threats . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

生化学分析

Biochemical Properties

Quinoxaline derivatives have been found to have various biological activities, including anti-cancer activity, antioxidant activity, anti-proliferative activity, anti-tuberculosis activity, antibacterial activity, and anti-hepatitis C virus activity

Cellular Effects

Quinoxaline derivatives have been found to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoxaline derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

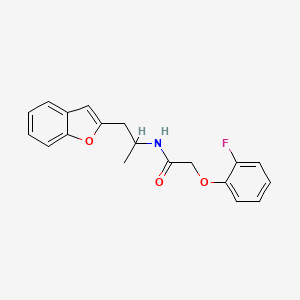

IUPAC Name |

2-pyrazol-1-ylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-5-10-9(4-1)12-8-11(14-10)15-7-3-6-13-15/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGYQWSEVWXOJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)

![N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2628190.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)

![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)

![6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile](/img/structure/B2628208.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)